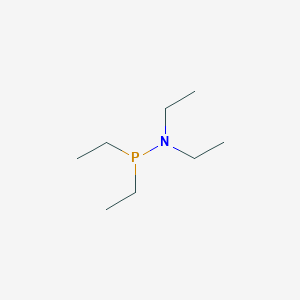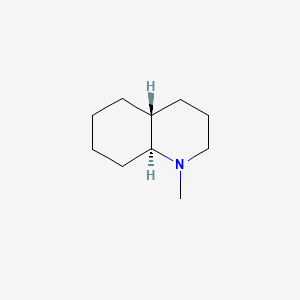
Quinoline, decahydro-1-methyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, decahydro-1-methyl-, trans- is a hydrogenated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by its decahydro structure, meaning it has been fully hydrogenated, and the presence of a methyl group at the first position The “trans-” designation indicates the specific stereochemistry of the molecule, where substituents are on opposite sides of the ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, decahydro-1-methyl-, trans- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is usually carried out under high pressure and temperature to ensure complete hydrogenation.
Another approach involves the use of transfer hydrogenation, where a hydrogen donor such as formic acid or isopropanol is used in the presence of a catalyst. This method can be advantageous as it avoids the need for high-pressure hydrogen gas.
Industrial Production Methods
Industrial production of quinoline, decahydro-1-methyl-, trans- often employs continuous flow reactors to ensure efficient and scalable hydrogenation. The use of robust catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, advancements in catalytic systems, such as the use of cobalt-amido cooperative catalysts, have improved the selectivity and efficiency of the hydrogenation process .
化学反应分析
Types of Reactions
Quinoline, decahydro-1-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methyl group and hydrogen atoms can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
Quinoline, decahydro-1-methyl-, trans- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a model compound for understanding biological hydrogenation processes.
Medicine: This compound and its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of quinoline, decahydro-1-methyl-, trans- involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes involved in metabolic pathways. The hydrogenated structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, which is an aromatic heterocycle.
Decahydroquinoline: A fully hydrogenated derivative without the methyl group.
Tetrahydroquinoline: A partially hydrogenated derivative.
Uniqueness
Quinoline, decahydro-1-methyl-, trans- is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
属性
CAS 编号 |
875-63-8 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC 名称 |
(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI 键 |
AAARTTJTRNAYHQ-ZJUUUORDSA-N |
手性 SMILES |
CN1CCC[C@@H]2[C@@H]1CCCC2 |
规范 SMILES |
CN1CCCC2C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


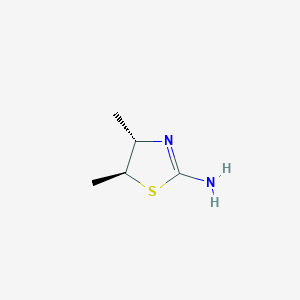
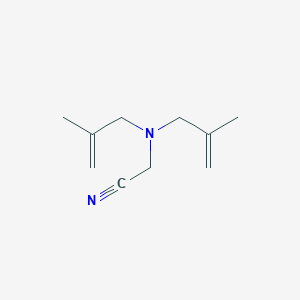
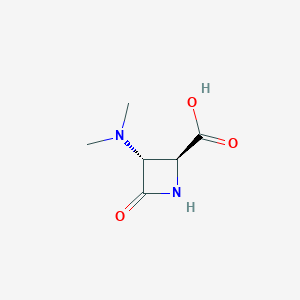
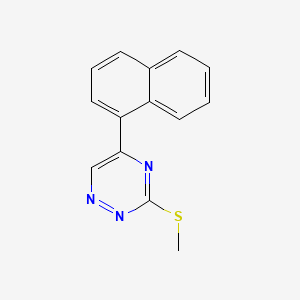



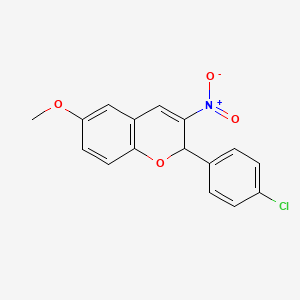
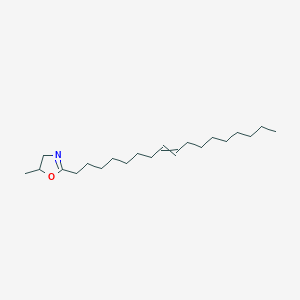
![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
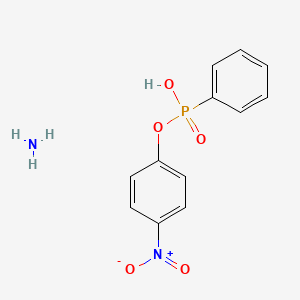
![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
